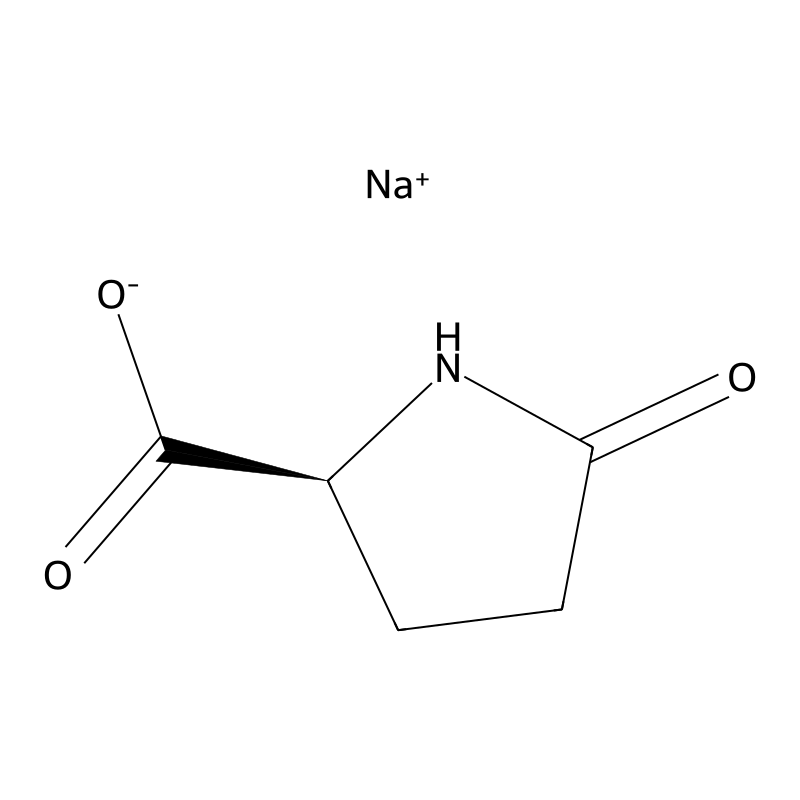

Sodium L-pyroglutamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biochemical Reagent:

Sodium L-pyroglutamate serves as a valuable biochemical reagent in various research settings. Its specific applications include:

- Enzyme studies: It can be used as a substrate for enzymes involved in glutamine metabolism, helping researchers understand their function and activity .

- Neurotransmitter research: It can be used as a control compound in studies investigating the effects of other neurotransmitters on specific brain receptors .

- Cell culture studies: It can be used as a supplement in cell culture media to support cell growth and viability .

Organic Synthesis:

Sodium L-pyroglutamate can be employed in organic synthesis as a starting material for the preparation of various other molecules. These molecules may serve as:

- Building blocks for the synthesis of more complex molecules, including drugs and other pharmaceutical compounds .

- Chemical probes for studying specific biological processes or pathways .

Research on its own properties:

Limited research has been conducted on the properties of sodium L-pyroglutamate itself. Some studies have investigated its potential effects on:

- Biological systems: These studies aim to understand its potential interactions with specific biological molecules or pathways, but the research is still in its early stages .

- Environmental fate: This research focuses on understanding how the compound behaves in the environment, such as its degradation rate and potential impact on various ecosystems .

Sodium L-pyroglutamate is the sodium salt of L-pyroglutamic acid, a cyclic derivative of the amino acid glutamic acid. It is characterized by the cyclization of the amino group of glutamic acid, resulting in a lactam structure. This compound is recognized for its role in various biological processes and is commonly utilized in cosmetic formulations due to its humectant properties, which help retain moisture in skin and hair products .

Humectant

The primary mechanism of action of NaL-PCA in scientific research relates to its ability to attract and bind water molecules. This hygroscopic property makes it a valuable ingredient in cosmetics and personal care products as a humectant, helping to retain moisture in the skin and hair [].

Potential Biological Functions

L-pyroglutamic acid, the parent molecule of NaL-PCA, has been implicated in various biological processes, including neurotransmission and cellular signaling []. However, the specific mechanisms of action of NaL-PCA within biological systems require further investigation.

Sodium L-pyroglutamate exhibits notable biological activities. It has been identified as a ligand for sour taste receptors, specifically hPKD2L1, indicating its role in taste perception . Furthermore, it is involved in the metabolism of glutathione and may act as a modulator of neurotransmitter activity in the brain, particularly influencing glutamate signaling pathways. Elevated levels of pyroglutamic acid have been associated with certain metabolic disorders and conditions such as Alzheimer's disease .

The synthesis of sodium L-pyroglutamate can be achieved through various methods:

- Chemical Synthesis: This involves heating glutamic acid under specific conditions to promote cyclization and subsequent neutralization with sodium hydroxide to form the sodium salt.

- Enzymatic Synthesis: Enzymes such as γ-glutamyl cyclotransferase can catalyze the formation of pyroglutamic acid from glutathione, followed by conversion to its sodium salt.

- Extraction from Natural Sources: Sodium L-pyroglutamate can also be isolated from biological materials where it naturally occurs, although this method is less common due to efficiency concerns .

Sodium L-pyroglutamate has diverse applications across various fields:

- Cosmetics: It is widely used as a moisturizing agent in skin and hair care products due to its ability to attract and retain water.

- Nutraceuticals: As a dietary supplement, it is marketed for cognitive enhancement and neuroprotection.

- Pharmaceuticals: Its biochemical properties make it a candidate for research in drug development, particularly for conditions related to neurotransmitter imbalances .

Research has demonstrated that sodium L-pyroglutamate interacts with specific receptors in the human body. Notably, studies have shown its binding affinity to sour taste receptors (hPKD2L1) through electrophysiological experiments, revealing its potential role as an agonist that activates these receptors in a concentration-dependent manner . This interaction highlights its significance beyond mere nutritional value, suggesting implications for sensory perception.

Several compounds share structural similarities with sodium L-pyroglutamate, each possessing unique properties:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| L-Pyroglutamic Acid | Amino Acid Derivative | Precursor to sodium salt; involved in metabolic processes. |

| Glutamic Acid | Amino Acid | Precursor to pyroglutamic acid; key neurotransmitter. |

| N-Acetyl-L-glutamine | Acetylated Amino Acid | Used for neuroprotection; enhances cognitive function. |

| Magnesium Pidolate | Mineral Salt | Used in supplements; exhibits similar biochemical properties. |

Sodium L-pyroglutamate is unique due to its specific cyclic structure and its role as a sodium salt, which enhances its solubility and applicability in various formulations compared to other compounds listed above .

The comprehensive analytical characterization of Sodium L-pyroglutamate requires sophisticated instrumental techniques capable of providing detailed structural, compositional, and purity information. Modern pharmaceutical analysis demands robust methodologies that can ensure product quality, verify structural integrity, and detect trace impurities. This section presents advanced analytical approaches specifically developed for the characterization of this important pharmaceutical compound.

Chromatographic Separation Methods

Chromatographic techniques serve as the foundation for pharmaceutical analysis, providing both qualitative identification and quantitative determination capabilities. For Sodium L-pyroglutamate, specialized chromatographic approaches have been developed to address the unique analytical challenges posed by this zwitterionic compound.

Reverse-Phase High Performance Liquid Chromatography Method Development for Purity Assessment

Reverse-phase High Performance Liquid Chromatography represents the primary analytical technique for purity assessment of Sodium L-pyroglutamate. The development of robust reverse-phase methods requires careful optimization of multiple chromatographic parameters to achieve adequate retention, peak shape, and resolution [1] [2] [3].

Column Selection and Stationary Phase Considerations

The selection of appropriate stationary phase chemistry is critical for successful analysis of Sodium L-pyroglutamate. Octadecylsilyl (C18) bonded phases have demonstrated superior performance due to their ability to provide adequate retention for this moderately polar compound [1]. The Octadecyl Silica Hypersil and similar ODS phases offer excellent reproducibility and robust performance across multiple analytical runs [1].

Research has demonstrated that C18 columns with particle sizes ranging from 1.7 to 5 micrometers provide optimal separation efficiency [4]. The column dimensions typically employed range from 4.6 × 50 millimeters for rapid analysis to 4.6 × 250 millimeters for enhanced resolution applications [1]. Temperature control between 25 and 40 degrees Celsius has been shown to improve peak symmetry and reduce analysis time [5].

Mobile Phase Optimization

Mobile phase composition critically influences retention characteristics and peak quality for Sodium L-pyroglutamate analysis. Phosphate buffer systems have proven most effective, with disodium hydrogen phosphate at 7 millimolar concentration providing optimal ionic strength and pH control [1]. The pH adjustment to 3.5 ensures protonation state consistency and minimizes peak tailing effects [1] [6].

Acetonitrile serves as the preferred organic modifier due to its low ultraviolet absorption and excellent miscibility with aqueous phases [7]. The organic content typically ranges from 5 to 30 percent depending on the specific analytical requirements and matrix complexity [8]. Gradient elution systems offer enhanced flexibility for complex sample matrices, while isocratic conditions provide superior precision for routine purity determinations [9].

Detection and Quantification Parameters

Ultraviolet detection at 214 to 220 nanometers provides optimal sensitivity for Sodium L-pyroglutamate quantification [1] [10]. This wavelength range corresponds to the peptide bond absorption maximum and ensures adequate detector response for pharmaceutical concentrations. The linear detection range extends from 0.39 to 200 micromolar, covering typical analytical requirements [3].

Method validation parameters demonstrate excellent analytical performance with limits of detection ranging from 0.1 to 1.0 micrograms per milliliter [11]. Precision studies indicate relative standard deviations below 2 percent for replicate injections, meeting pharmaceutical validation criteria [12]. The retention time for Sodium L-pyroglutamate typically occurs between 2.9 and 6.3 minutes under optimized conditions [1] [13].

Interference Management and Selectivity

One significant analytical challenge involves potential interference from methionine peaks, which can co-elute with pyroglutamic acid derivatives [1]. Sample pretreatment with 35 percent hydrogen peroxide for one hour at room temperature effectively eliminates this interference by oxidizing methionine residues [1]. This treatment ensures clear peak identification and accurate quantification.

The method demonstrates excellent selectivity for Sodium L-pyroglutamate in the presence of common pharmaceutical excipients and degradation products [14]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions confirm method specificity and stability-indicating capability [15].

Ion-Pair Chromatography for Counterion Analysis

Ion-pair chromatography provides a specialized approach for counterion analysis in Sodium L-pyroglutamate formulations. This technique enables direct determination of sodium content and detection of alternative cationic species without requiring separate analytical procedures [16] [17] [18].

Ion-Pairing Reagent Selection

Tetrabutylammonium phosphate serves as the preferred ion-pairing reagent for sodium analysis in pyroglutamate samples [16] [19]. At concentrations of 5 to 10 millimolar, this reagent forms stable ion pairs with anionic pyroglutamate species while allowing resolution of different cationic counterions [20]. The quaternary ammonium structure provides strong electrostatic interactions without interfering with mass spectrometric detection [21].

Alternative ion-pairing systems include sodium dodecyl sulfate for cationic analyte separation and hexylamine for enhanced retention of polar metabolites [22] [23]. The choice of ion-pairing reagent depends on the specific analytical objectives and matrix requirements [24].

Separation Mechanism and Optimization

Ion-pair chromatography separation occurs through dynamic ion-exchange processes on neutral stationary phases [25]. The hydrophobic portion of the ion-pairing reagent adsorbs to the C8 or C18 stationary phase, creating a dynamic ion-exchange surface [26]. Pyroglutamate anions interact with the positively charged quaternary ammonium groups, while different cationic counterions exhibit varying retention based on their charge-to-size ratios [27].

Mobile phase composition typically consists of acetonitrile and phosphate buffer in a 55:45 ratio [18]. pH control between 3.0 and 6.3 ensures stable ion-pair formation and reproducible retention [20]. Flow rates of 0.2 to 2.0 milliliters per minute provide optimal separation efficiency [28].

Detection Systems and Applications

Conductivity detection offers universal response for ionic species analysis in ion-pair chromatography [29]. Suppressed conductivity systems simultaneously reduce background signal from the mobile phase while enhancing analyte response [30]. This approach enables detection limits below 10 parts per million for sodium and other alkali metals [31].

Ultraviolet detection at 254 nanometers provides complementary information for chromophoric counterions and impurities [32]. Mass spectrometric detection enables definitive identification of unknown ionic species and provides structural confirmation [33].

The ion-pair chromatography method demonstrates excellent precision with relative standard deviations below 4.24 percent for counterion quantification [20]. Analysis times range from 15 to 25 minutes, enabling high-throughput sample processing [34]. The technique proves particularly valuable for quality control applications where counterion purity specifications must be verified [35].

Mass Spectrometric Profiling

Mass spectrometry provides unparalleled capabilities for structural characterization and molecular identification of Sodium L-pyroglutamate. Advanced mass spectrometric techniques enable precise molecular weight determination, elemental composition analysis, and detailed structural confirmation through fragmentation studies.

High-Resolution Orbitrap Mass Spectrometry for Structural Confirmation

High-resolution Orbitrap mass spectrometry represents the gold standard for structural confirmation of pharmaceutical compounds [36] [37] [38]. The Orbitrap analyzer achieves exceptional mass accuracy and resolving power essential for unambiguous molecular formula determination and structural characterization [39] [40].

Instrumental Configuration and Performance

Modern Orbitrap systems achieve resolving power exceeding 140,000 full width at half maximum at mass-to-charge ratio 200 [36] [41]. This ultra-high resolution enables separation of isobaric interferences and provides isotopic fine structure information critical for molecular formula confirmation [38]. Mass accuracy specifications below 1 part per million ensure reliable elemental composition assignment [39].

The Orbitrap analyzer operates through electrodynamic ion trapping around a central electrode [42] [43]. Ions oscillate along the central axis at frequencies inversely proportional to their square root mass-to-charge ratios [42]. Fourier transformation converts these frequency domain signals into high-resolution mass spectra [43].

Scan rates up to 45 Hertz enable both full scan acquisition and targeted mass spectrometric experiments [41]. The mass range from 50 to 6000 mass-to-charge units covers small molecule pharmaceutical applications while maintaining excellent sensitivity and dynamic range [36].

Ionization and Sample Introduction

Electrospray ionization provides soft ionization conditions ideal for preserving molecular ion integrity of Sodium L-pyroglutamate [40]. Both positive and negative ionization modes can be employed depending on the specific analytical requirements [44]. Positive mode typically yields protonated molecular ions, while negative mode produces deprotonated species or chloride adducts [45].

System suitability testing verifies instrument performance before each analytical sequence [78]. Wavelength accuracy verification using certified reference standards ensures reliable analytical results [69]. Baseline stability monitoring detects instrumental drift and contamination effects [79].

Quality Control Applications and Interference Management

The ultraviolet-visible method provides rapid screening capabilities for pharmaceutical manufacturing quality control [80] [70]. Analysis times of 2 to 5 minutes enable high-throughput sample processing [74]. The non-destructive nature allows sample recovery for additional testing [79].

Interference assessment identifies potential matrix effects from excipients and impurities [67]. Method selectivity evaluation ensures accurate quantification in the presence of common pharmaceutical additives [76]. Forced degradation studies confirm stability-indicating properties and specificity [70].

The technique proves particularly valuable for dissolution testing, content uniformity analysis, and incoming raw material verification [81] [82]. Integration with automated sample handling systems enables continuous monitoring capabilities [80].

Circular Dichroism for Chiral Purity Verification

Circular dichroism spectroscopy provides definitive characterization of chiral purity and absolute configuration for Sodium L-pyroglutamate [83] [84] [85]. This technique exploits the differential absorption of left and right circularly polarized light by chiral molecules to provide stereochemical information [86] [87].

Theoretical Principles and Cotton Effects

Circular dichroism measurements rely on the Cotton effect, where optically active molecules exhibit different absorption coefficients for left and right circularly polarized light [83] [86]. The circular dichroism signal, expressed as the difference in molar absorptivity (Δε), provides quantitative measures of optical activity [85]. For Sodium L-pyroglutamate, the pyrrolidone chromophore generates characteristic Cotton effects in the far-ultraviolet region [88].

The magnitude and sign of circular dichroism signals depend on the absolute configuration of chiral centers [85] [87]. The L-configuration of pyroglutamate typically exhibits negative Cotton effects between 200 and 300 nanometers, while the D-enantiomer displays mirror image spectra with positive signals [85]. This relationship enables definitive assignment of absolute configuration [84].

Instrumental Requirements and Optimization

Circular dichroism instrumentation requires specialized polarization modulation systems and sensitive detection capabilities [83]. Far-ultraviolet measurements demand quartz cuvettes and nitrogen purging to eliminate atmospheric absorption [89]. Path lengths between 0.1 and 10 millimeters accommodate different concentration ranges while maintaining adequate signal intensity [90].

Sample concentration optimization balances signal intensity requirements with solubility limitations [85]. Concentrations between 0.1 and 10 millimolar typically provide optimal signal-to-noise ratios [90]. Temperature control at 20 ± 1 degree Celsius ensures reproducible measurements and prevents thermal degradation [89].

Solvent selection requires optically inactive systems that do not contribute to the circular dichroism signal [83]. Water, methanol, and acetonitrile provide suitable media for Sodium L-pyroglutamate analysis [90]. Buffer systems enable pH control while maintaining optical transparency [91].

Quantitative Analysis and Enantiomeric Purity Determination

The circular dichroism amplitude demonstrates linear correlation with enantiomeric purity over wide concentration ranges [85]. Calibration curves constructed using known enantiomeric compositions enable quantitative determination of chiral purity [84]. The method achieves detection limits at sub-micromolar levels, suitable for trace enantiomer analysis [90].